Fmoc-4-Amino-L-phenylalanine Fmoc-4-Amino-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 95753-56-3
VCID: VC21543712
InChI: InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Molecular Formula: C24H22N2O4
Molecular Weight: 402,43 g/mole

Fmoc-4-Amino-L-phenylalanine

CAS No.: 95753-56-3

Cat. No.: VC21543712

Molecular Formula: C24H22N2O4

Molecular Weight: 402,43 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-4-Amino-L-phenylalanine - 95753-56-3

CAS No. 95753-56-3
Molecular Formula C24H22N2O4
Molecular Weight 402,43 g/mole
IUPAC Name (2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1
Standard InChI Key VALNSJHHRPSUDO-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O

Chemical Identity and Structural Characteristics

Fmoc-4-Amino-L-phenylalanine is a modified amino acid featuring the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino group of 4-amino-L-phenylalanine. This structure creates a versatile building block for peptide synthesis with defined stereochemistry.

Basic Chemical Information

The compound presents the following fundamental characteristics:

ParameterValue
CAS Number95753-56-3
Molecular FormulaC₂₄H₂₂N₂O₄
Molecular Weight402.44 g/mol
StereochemistryABSOLUTE
Defined Stereocenters1/1
Charge0

Table 1: Chemical identity parameters of Fmoc-4-Amino-L-phenylalanine

Structural Nomenclature

The compound is recognized by multiple systematic and common names in the scientific literature:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid

  • 4-amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine

  • Fmoc-4-Amino-L-phenylalanine

  • Fmoc-Phe(4-NH₂)-OH

  • L-Phenylalanine, 4-amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Structural Identifiers

The structure can be represented through standardized chemical notations:

IdentifierData
SMILESNC1=CC=C(CC@HC(O)=O)C=C1
InChIKeyVALNSJHHRPSUDO-QFIPXVFZSA-N
InChI1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1

Table 2: Standardized chemical identifiers for Fmoc-4-Amino-L-phenylalanine

Physical and Chemical Properties

Fmoc-4-Amino-L-phenylalanine demonstrates specific physical and chemical characteristics that influence its handling, storage, and application in research settings.

Physical Properties

PropertyValue
Physical FormPowder to crystalline powder
ColorWhite to light yellow
Melting Point190°C
Boiling Point671.5 ± 55.0°C (Predicted)
Flash Point359.9°C
Density1.316 ± 0.06 g/cm³ (Predicted)
Optical Activity[α]D = -9 ± 2° (C=1 in DMF) at 20°C

Table 3: Physical properties of Fmoc-4-Amino-L-phenylalanine

Chemical Properties

PropertyValue
pKa3.63 ± 0.10 (Predicted)
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Purity (Commercial)≥97% (HPLC)
StabilityRequires protection from light and moisture

Table 4: Chemical properties of Fmoc-4-Amino-L-phenylalanine

ParameterRecommendation
Storage Temperature+2°C to +8°C (refrigerated)
Transport TemperatureAmbient temperature
ContainerSealed, moisture-resistant
Light ExposureProtect from light (store in dark place)
AtmosphereDry, inert preferred

Table 5: Storage and handling requirements for Fmoc-4-Amino-L-phenylalanine

Hazard StatementCodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
WGK (Water Hazard Class)1 (Low hazard to waters)

Table 6: Hazard information for Fmoc-4-Amino-L-phenylalanine

Research Applications

Fmoc-4-Amino-L-phenylalanine serves as a crucial component in multiple research domains, particularly in peptide chemistry and pharmaceutical development.

Peptide Synthesis Applications

Fmoc-4-Amino-L-phenylalanine functions as a key building block in solid-phase peptide synthesis, offering several advantages:

  • The Fmoc protecting group enables orthogonal protection strategies in peptide synthesis

  • The 4-amino functionality provides a reactive handle for further modifications

  • The compound maintains the L-configuration essential for mimicking natural peptide structures

  • It enables the creation of custom peptides for biochemical and pharmacological applications

Drug Development Applications

In pharmaceutical research, Fmoc-4-Amino-L-phenylalanine contributes to:

  • Development of peptide-based drug candidates

  • Creation of targeted therapeutic agents

  • Enhancement of peptide stability in physiological environments

  • Improvement of pharmacokinetic properties of peptide therapeutics

  • Enabling specific receptor targeting mechanisms

Bioconjugation Applications

The compound facilitates important bioconjugation processes:

  • Attachment of peptides to other biomolecules

  • Enhancement of drug delivery systems

  • Improvement of targeting specificity

  • Development of peptide-antibody conjugates

  • Creation of imaging agents for diagnostic applications

Neurological Research

In neuroscience contexts, the compound contributes to:

  • Study of neurotransmitter systems

  • Development of peptide-based neuroactive compounds

  • Investigation of neuroreceptor interactions

  • Research on potential treatments for neurological disorders

Protein Engineering

For protein modification and engineering, Fmoc-4-Amino-L-phenylalanine enables:

  • Introduction of specific functionalities into proteins

  • Improvement of protein stability

  • Enhancement of activity in various applications

  • Study of protein-protein interactions

  • Investigation of structure-function relationships

ParameterCommon Specifications
Typical Packaging1g, 5g, 10g, 25g
Purity Standard≥97% (HPLC)
FormPowder or crystalline powder
Pricing Range (2025)$104-$332 per gram (varies by supplier and quantity)
Storage RequirementsRefrigerated (2-8°C)

Table 7: Commercial availability information for Fmoc-4-Amino-L-phenylalanine

Analytical Characterization Methods

The identity and purity of Fmoc-4-Amino-L-phenylalanine can be confirmed through multiple analytical techniques:

Analytical MethodApplication
HPLCPurity determination (≥97%)
¹H-NMR SpectroscopyStructural confirmation
Mass SpectrometryMolecular weight verification
Elemental AnalysisCompositional confirmation
Optical RotationStereochemical verification
Melting PointPhysical property confirmation

Table 8: Analytical methods for characterizing Fmoc-4-Amino-L-phenylalanine

Chemical Relationships and Derivatives

Fmoc-4-Amino-L-phenylalanine belongs to a family of protected amino acids with related structural features:

  • Fmoc-4-(Boc-amino)-L-phenylalanine (double-protected derivative)

  • Fmoc-Phe(4-I)-OH (iodinated analog)

  • Fmoc-4-Nitro-L-Phenylalanine (oxidized derivative)

  • Fmoc-4-(phenoxy)-L-phenylalanine (phenoxy derivative)

  • Fmoc-Phe-OH (unsubstituted parent compound)

These structural relatives offer complementary reactive properties for diverse synthesis applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator